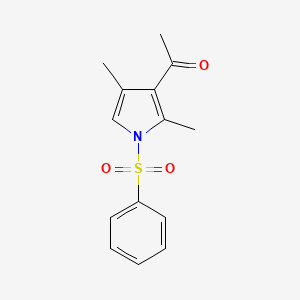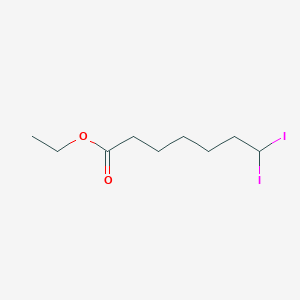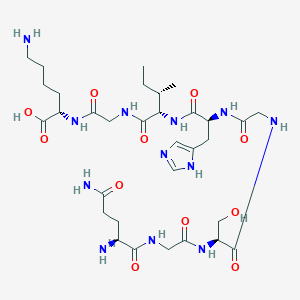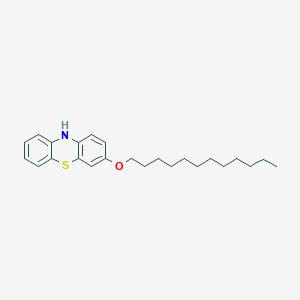![molecular formula C25H36N4O2 B14228413 4,4'-[Undecane-1,11-diylbis(oxy)]di(benzene-1-carboximidamide) CAS No. 750643-73-3](/img/structure/B14228413.png)
4,4'-[Undecane-1,11-diylbis(oxy)]di(benzene-1-carboximidamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[Undecane-1,11-diylbis(oxy)]di(benzene-1-carboximidamide) is a complex organic compound with the molecular formula C25H36N4O2. This compound consists of 36 hydrogen atoms, 25 carbon atoms, 4 nitrogen atoms, and 2 oxygen atoms . It is known for its unique structure, which includes two benzene rings connected by an undecane chain with oxygen linkages and carboximidamide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Undecane-1,11-diylbis(oxy)]di(benzene-1-carboximidamide) typically involves the reaction of 4-aminobenzonitrile with undecane-1,11-diol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions for several hours to ensure complete conversion . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-pressure reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4,4’-[Undecane-1,11-diylbis(oxy)]di(benzene-1-carboximidamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
4,4’-[Undecane-1,11-diylbis(oxy)]di(benzene-1-carboximidamide) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and antiseptic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4’-[Undecane-1,11-diylbis(oxy)]di(benzene-1-carboximidamide) involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. The compound targets specific proteins and enzymes within the microbial cells, ultimately leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Propamidine: A similar compound with antimicrobial properties, used in the treatment of minor eye infections.
Hexamidine: Another related compound with similar antimicrobial activity.
Pentamidine: Known for its use in treating protozoal infections.
Uniqueness
4,4’-[Undecane-1,11-diylbis(oxy)]di(benzene-1-carboximidamide) is unique due to its specific undecane linkage and the presence of carboximidamide groups, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
750643-73-3 |
|---|---|
Molecular Formula |
C25H36N4O2 |
Molecular Weight |
424.6 g/mol |
IUPAC Name |
4-[11-(4-carbamimidoylphenoxy)undecoxy]benzenecarboximidamide |
InChI |
InChI=1S/C25H36N4O2/c26-24(27)20-10-14-22(15-11-20)30-18-8-6-4-2-1-3-5-7-9-19-31-23-16-12-21(13-17-23)25(28)29/h10-17H,1-9,18-19H2,(H3,26,27)(H3,28,29) |
InChI Key |
YBCPLLUVNZHSDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)OCCCCCCCCCCCOC2=CC=C(C=C2)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Cyano-N-[1-(3,4-dimethoxyphenyl)propan-2-yl]acetamide](/img/structure/B14228338.png)
![[(3R)-1-(2-fluoroethyl)piperidin-3-yl]methanol](/img/structure/B14228344.png)




![Ethanethioic acid, S-[[4-(di-1H-pyrrol-2-ylmethyl)phenyl]methyl] ester](/img/structure/B14228376.png)
![2,7-Dibromo-3',6'-bis(octyloxy)-9,9'-spirobi[fluorene]](/img/structure/B14228384.png)
![2-[(4-Phenylpiperidin-1-yl)methyl]-1H-indole](/img/structure/B14228387.png)
![1H-1,2,4-Triazole, 3-[(2-naphthalenylmethyl)thio]-](/img/structure/B14228389.png)
![9,9'-(1,4-Phenylene)bis[10-([1,1'-biphenyl]-2-yl)anthracene]](/img/structure/B14228398.png)
![2-Thiazolamine, 5-fluoro-4-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B14228402.png)

![3-hydroxy-2-[(1R)-3-(methylamino)-1-phenylpropoxy]benzoic acid](/img/structure/B14228418.png)
